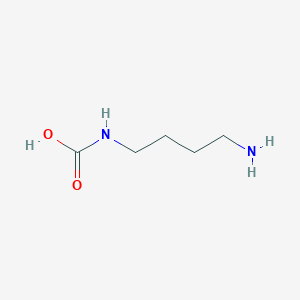![molecular formula C14H13N3O B15213146 2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine CAS No. 88875-19-8](/img/structure/B15213146.png)
2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused imidazole and pyrimidine ring system with methoxy, methyl, and phenyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the ring system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized imidazopyrimidines.
Applications De Recherche Scientifique
2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Industry: It is used in the development of new materials and chemical products with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: This compound has a similar imidazopyridine structure but differs in its functional groups and biological activities.
2-Phenylimidazo[1,2-a]pyridines: These compounds share the imidazo core but have different substituents and pharmacological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
88875-19-8 |
|---|---|
Formule moléculaire |
C14H13N3O |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2-methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H13N3O/c1-10-8-13(18-2)16-12-9-15-14(17(10)12)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Clé InChI |
FSLNFUSCYJAWRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CN=C(N12)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


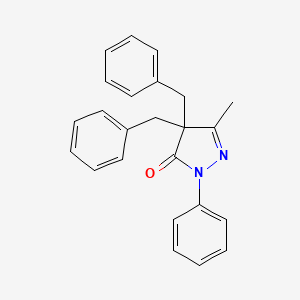
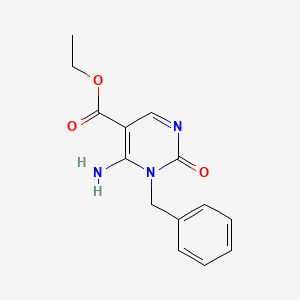
![3-[6-(4-Chloro-3-ethylphenoxy)hexyl]-2-(4-chlorophenyl)quinazolin-4-one](/img/structure/B15213091.png)
![bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B15213098.png)
![5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B15213099.png)
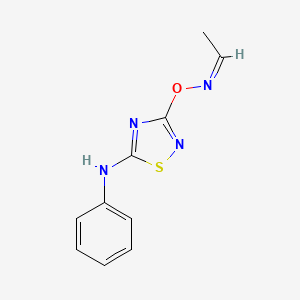
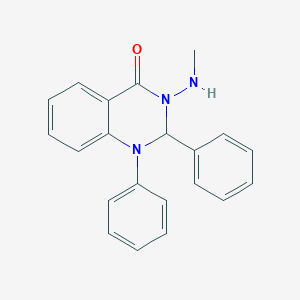
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-propoxy-1,2-oxazolidin-3-one](/img/structure/B15213113.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-](/img/structure/B15213114.png)
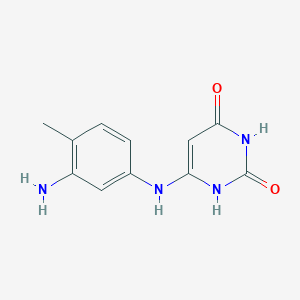

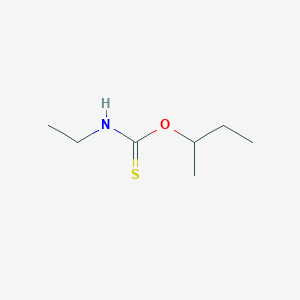
![(3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine](/img/structure/B15213125.png)
